molecular formula C11H13F3N2O3S B3139098 1-(2-Thienylcarbonyl)piperazine trifluoroacetate CAS No. 477204-94-7

1-(2-Thienylcarbonyl)piperazine trifluoroacetate

Cat. No. B3139098
CAS RN: 477204-94-7
M. Wt: 310.29
InChI Key: BLRUMSYYHSFSKQ-UHFFFAOYSA-N
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Description

“1-(2-Thienylcarbonyl)piperazine trifluoroacetate” is a chemical compound with the CAS Number: 477204-94-7 . It has a molecular weight of 310.3 .


Molecular Structure Analysis

The linear formula of this compound is C9 H12 N2 O S . C2 H F3 O2 . The Inchi Code is 1S/C9H12N2OS.C2HF3O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;3-2(4,5)1(6)7/h1-2,7,10H,3-6H2;(H,6,7) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Modification

1-(2-Thienylcarbonyl)piperazine trifluoroacetate is a chemical compound that has been explored in various synthetic and chemical modification studies. For instance, it has been used in the palladium-catalyzed synthesis of 2-(aminomethyl)indoles from ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate, demonstrating its utility in the formation of indole derivatives which are significant in medicinal chemistry (Ambrogio, Cacchi, & Fabrizi, 2006). Additionally, the synthesis of arylpiperazines via palladium-catalyzed aromatic amination reactions of bromoarenes with N-tert-butoxycarbonylpiperazine, where trifluoroacetic acid plays a role in the removal of the Boc group, highlights the compound's relevance in the synthesis of arylpiperazine derivatives (Kerrigan, Martin, & Thomas, 1998).

Role in Pharmacology

Piperazine derivatives, including structures similar to 1-(2-Thienylcarbonyl)piperazine, have been extensively researched for their pharmacological activities. These derivatives are known for their central pharmacological activity, mainly involving the activation of the monoamine pathway, leading to their exploration for therapeutic applications in antipsychotic, antidepressant, and anxiolytic drugs (Brito, Moreira, Menegatti, & Costa, 2018). The research underscores the significance of piperazine and its derivatives in the development of new therapeutic agents.

Material Science and Sensing Applications

In the realm of material science and chemical sensing, derivatives of piperazine, akin to the structure of 1-(2-Thienylcarbonyl)piperazine trifluoroacetate, have been employed in innovative applications. For instance, BODIPY-derived piperazidine fluorescent indicators, incorporating piperazine subunits, have been developed for near-neutral pH sensing, demonstrating the versatility of piperazine derivatives in creating sensitive and selective chemical sensors for biological and environmental monitoring (Deng et al., 2016).

properties

IUPAC Name

piperazin-1-yl(thiophen-2-yl)methanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.C2HF3O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;3-2(4,5)1(6)7/h1-2,7,10H,3-6H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRUMSYYHSFSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CS2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thienylcarbonyl)piperazine trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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